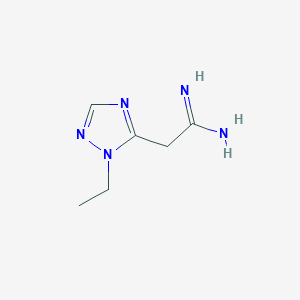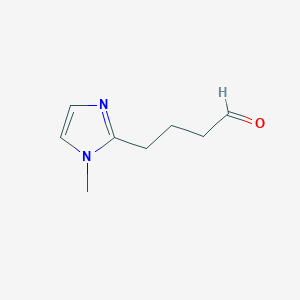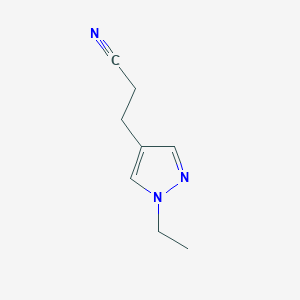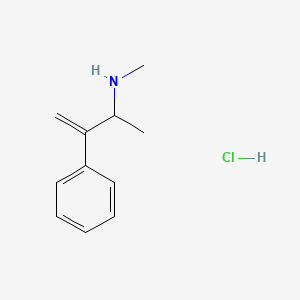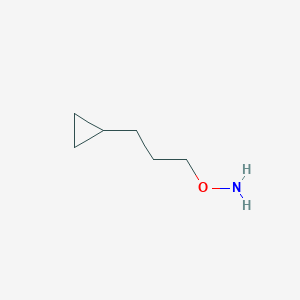
1-Amino-3-(4-ethylphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(4-ethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO. It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on a propane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Amino-3-(4-ethylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This method utilizes immobilized whole-cell biocatalysts with ®-transaminase activity, achieving high enantioselectivity and conversion rates.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalytic approaches due to their efficiency and sustainability. These methods often employ transaminases, amine dehydrogenases, or imine reductases to achieve the desired enantiomeric purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-(4-ethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Amino-3-(4-ethylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active amines.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products
Mécanisme D'action
The mechanism of action of 1-Amino-3-(4-ethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as transaminases and dehydrogenases, leading to the formation of various biologically active metabolites. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminopropan-2-ol: An amino alcohol with similar structural features but lacking the ethylphenyl group.
2-Amino-3-(1h-Indol-3-Yl)-Propan-1-Ol: Another amino alcohol with an indole moiety instead of the ethylphenyl group
Uniqueness
1-Amino-3-(4-ethylphenyl)propan-2-ol is unique due to the presence of the ethylphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific interactions with biological targets and its utility in the synthesis of complex pharmaceutical compounds .
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
1-amino-3-(4-ethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-2-9-3-5-10(6-4-9)7-11(13)8-12/h3-6,11,13H,2,7-8,12H2,1H3 |
Clé InChI |
JBHWVHHQBFXXBN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



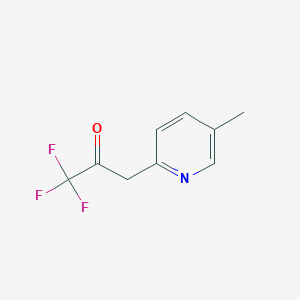
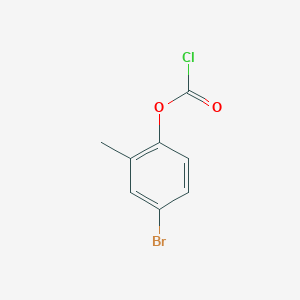


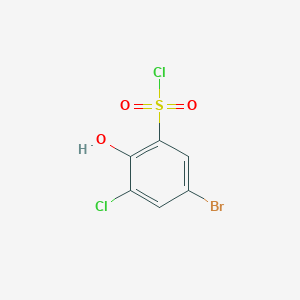
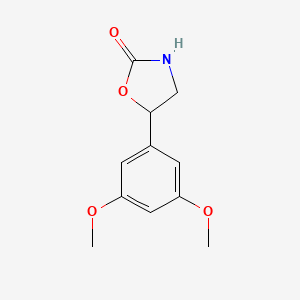
![3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13612914.png)
